molecular formula C18H18N2OS B4018042 4-[(5-methyl-2-thienyl)methylene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one

4-[(5-methyl-2-thienyl)methylene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B4018042
M. Wt: 310.4 g/mol
InChI Key: PRFFYHAODOVMPE-VBKFSLOCSA-N
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Description

Synthesis Analysis

The synthesis of this compound and its derivatives often involves condensation reactions, utilizing catalysts for enhancing reaction efficiency. For example, the use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst has been shown to facilitate the synthesis of related pyrazolone derivatives through condensation reactions of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes, highlighting the method's efficiency and eco-friendliness (Karimi-Jaberi et al., 2012). Additionally, a one-pot, three-component synthesis approach using ZnO nanoparticles under microwave irradiation has been developed for the synthesis of 4,4'-((substituted phenyl)methylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives, demonstrating the advantage of short reaction times and high yields (Vanukuri et al., 2023).

Molecular Structure Analysis

The molecular structure of similar pyrazolone derivatives has been extensively studied through X-ray crystallography, revealing details about their crystalline forms and tautomeric equilibria. For instance, studies on Schiff base ligands related to our compound have uncovered their tautomeric equilibria and crystal structures, providing insights into their molecular geometry and hydrogen bonding patterns (Hayvalı et al., 2010).

Chemical Reactions and Properties

Pyrazolone derivatives undergo a variety of chemical reactions, including Michael addition, cycloaddition, and condensation reactions, depending on the reactants used. These reactions have been utilized to create a diverse array of compounds, showcasing the versatility of the pyrazolone scaffold (Metwally et al., 1991).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are closely related to their molecular arrangements and intermolecular forces. The study of 1,2-dihydro-5-methyl-2-phenyl-4-(9H-thioxanthen-9-yl)-3H-pyrazol-3-one, for instance, provides valuable information on the predominant tautomeric form in the solid state and the role of hydrogen bonding in determining the crystal packing (Kimura et al., 1983).

properties

IUPAC Name

(4Z)-4-[(5-methylthiophen-2-yl)methylidene]-2-phenyl-5-propylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-3-7-17-16(12-15-11-10-13(2)22-15)18(21)20(19-17)14-8-5-4-6-9-14/h4-6,8-12H,3,7H2,1-2H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFFYHAODOVMPE-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=O)C1=CC2=CC=C(S2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC\1=NN(C(=O)/C1=C\C2=CC=C(S2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[(5-methylthiophen-2-yl)methylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-methyl-2-thienyl)methylene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
4-[(5-methyl-2-thienyl)methylene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
4-[(5-methyl-2-thienyl)methylene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
4-[(5-methyl-2-thienyl)methylene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
Reactant of Route 5
4-[(5-methyl-2-thienyl)methylene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
4-[(5-methyl-2-thienyl)methylene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one

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